

An In-depth Technical Guide to 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetyl-2,5-dichlorothiophene

Cat. No.: B158969

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3-Acetyl-2,5-dichlorothiophene**, a key chemical intermediate in the pharmaceutical and agrochemical industries.

Core Molecular Data and Physicochemical Properties

3-Acetyl-2,5-dichlorothiophene, with the CAS number 36157-40-1, is an aromatic ketone derivative of thiophene.^[1] Its structural and physical properties are summarized below.

Identifier	Value
IUPAC Name	1-(2,5-dichlorothiophen-3-yl)ethan-1-one ^[2]
Synonyms	2,5-Dichloro-3-thienyl methyl ketone ^{[3][4]}
Molecular Formula	C ₆ H ₄ Cl ₂ OS ^{[2][3][4][5]}
Molecular Weight	195.07 g/mol ^{[3][5]}
CAS Number	36157-40-1 ^{[3][4][5][6]}
SMILES String	CC(=O)C1=C(Cl)SC(Cl)=C1 ^[2]
InChI Key	GYFDNIRENHZKGR-UHFFFAOYSA-N ^{[2][3]}

Physicochemical Property	Value
Appearance	White to light yellow crystalline powder[6]
Melting Point	37-40 °C[3][6]
Boiling Point	120-122 °C (at 4 mmHg)[6]
Density	1.452 g/cm ³ [6]
Purity	Typically ≥97.5%[2]

Molecular Structure

The structure of **3-Acetyl-2,5-dichlorothiophene** consists of a central thiophene ring substituted with two chlorine atoms at positions 2 and 5, and an acetyl group at position 3.

Caption: 2D structure of **3-Acetyl-2,5-dichlorothiophene**.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

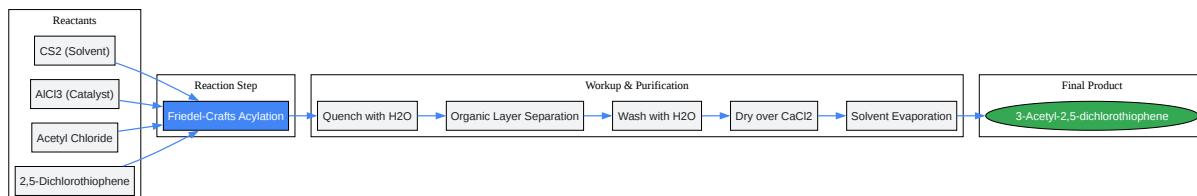
3-Acetyl-2,5-dichlorothiophene is commonly synthesized via a Friedel-Crafts acylation reaction.[3] The following protocol is based on established literature procedures.[3]

Materials:

- 2,5-Dichlorothiophene (1.0 eq)
- Acetyl chloride (1.0 eq)
- Anhydrous Aluminum chloride ($AlCl_3$) (1.1 eq)
- Dry Carbon disulfide (CS_2)
- Cold water
- Anhydrous Calcium chloride ($CaCl_2$)

Procedure:

- A mixture of anhydrous AlCl_3 (1.1 eq) and acetyl chloride (1.0 eq) is prepared in dry CS_2 .
- A solution of 2,5-dichlorothiophene (1.0 eq) in dry CS_2 is added dropwise to the stirred mixture over 1 hour.
- The reaction mixture is stirred at room temperature for 24 hours.
- To quench the reaction, cold water is added dropwise with continuous stirring for 30 minutes.
- The organic layer is separated, washed multiple times with water, and dried over anhydrous CaCl_2 .
- The solvent is evaporated to yield the solid product, **3-Acetyl-2,5-dichlorothiophene**. The reported yield for this procedure is approximately 80-90%.^[3]


Characterization Techniques

The structural confirmation and purity assessment of synthesized **3-Acetyl-2,5-dichlorothiophene** are typically performed using standard spectroscopic methods. While detailed spectra are proprietary or require database access, the use of the following techniques is well-documented:

- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl ($\text{C}=\text{O}$) stretch of the acetyl group. An ATR-IR spectrum is available in spectral databases.^[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the chemical structure, showing the specific chemical shifts and coupling constants for the aromatic proton and the methyl protons of the acetyl group.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.^[4]

Synthetic Workflow

The synthesis of **3-Acetyl-2,5-dichlorothiophene** follows a standard electrophilic aromatic substitution pathway. The workflow from reactants to the final product is illustrated below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Acetyl-2,5-dichlorothiophene**.

Applications in Drug Development and Research

3-Acetyl-2,5-dichlorothiophene is a versatile building block in organic synthesis.^[7] Its primary applications include serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^[6] Notably, it is a precursor for Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.^{[3][8]} It is also utilized in the development of substituted chalcones and other complex heterocyclic compounds with potential biological activities.^{[1][4]} Beyond pharmaceuticals, it finds use in the synthesis of agrochemicals and in materials science research.^{[6][7]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]
- 4. ijper.org [ijper.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. DSpace [open.bu.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-アセチル-2,5-ジクロロチオフェン 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Acetyl-2,5-dichlorothiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158969#3-acetyl-2-5-dichlorothiophene-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com